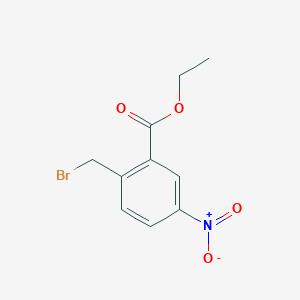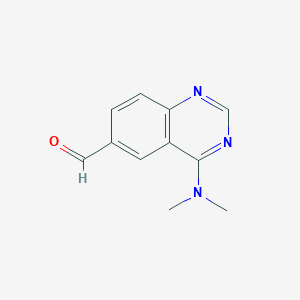
3-Cyano-N-hydroxy-benzamidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Cyano-N’-hydroxybenzimidamide is a chemical compound with the molecular formula C8H7N3O. It is known for its unique structure, which includes a cyano group (-CN) and a hydroxy group (-OH) attached to a benzimidamide core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-N’-hydroxybenzimidamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for 3-Cyano-N’-hydroxybenzimidamide often involve large-scale synthesis using similar reaction conditions as described above. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods in industrial settings .
化学反応の分析
Types of Reactions
3-Cyano-N’-hydroxybenzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to other functional groups.
Substitution: The compound can undergo substitution reactions where the cyano or hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted benzimidamides .
科学的研究の応用
3-Cyano-N’-hydroxybenzimidamide has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential in biological studies due to its ability to interact with biomolecules.
Medicine: Research has indicated its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-Cyano-N’-hydroxybenzimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Some compounds similar to 3-Cyano-N’-hydroxybenzimidamide include:
- 4-Cyano-N-hydroxybenzimidamide
- 3-Cyano-N’-hydroxybenzimidamide derivatives with different substituents on the benzimidamide core .
Uniqueness
What sets 3-Cyano-N’-hydroxybenzimidamide apart from similar compounds is its unique combination of the cyano and hydroxy groups on the benzimidamide core. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C8H7N3O |
|---|---|
分子量 |
161.16 g/mol |
IUPAC名 |
3-cyano-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C8H7N3O/c9-5-6-2-1-3-7(4-6)8(10)11-12/h1-4,12H,(H2,10,11) |
InChIキー |
JWIHUEJQEREZDN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=NO)N)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Hydroxy-6-methyl-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one](/img/structure/B8791705.png)




![8-Bromo-6-phenylimidazo[1,2-B]pyridazine](/img/structure/B8791757.png)







